
3-氰基丙酸
描述
3-Cyanopropanoic acid is a compound of interest in various fields of chemistry and biochemistry due to its potential as an intermediate in the synthesis of other chemicals. While the provided papers do not directly discuss 3-cyanopropanoic acid, they do provide insights into related compounds and their synthesis, properties, and applications, which can be informative for a comprehensive analysis of 3-cyanopropanoic acid.
Synthesis Analysis
The synthesis of related compounds provides a basis for understanding potential synthetic routes for 3-cyanopropanoic acid. For instance, the synthesis of 3-hydroxy-3-phenylpropanoic acid as an intermediate in the biosynthesis of benzoic acid and salicylic acid suggests that similar intermediates could be used in the synthesis of 3-cyanopropanoic acid . Additionally, the construction of biosynthetic pathways in cyanobacteria for the production of 3-hydroxypropionic acid (3-HP) from CO2 indicates that biotechnological approaches could be applied to the synthesis of 3-cyanopropanoic acid . The synthesis of 3-amino-3-vinylpropanoic acid and its conversion to other compounds demonstrates the versatility of propanoic acid derivatives in chemical synthesis .
Molecular Structure Analysis
The molecular structure of 3-cyanopropanoic acid would consist of a three-carbon chain with a nitrile group attached to one end and a carboxylic acid group at the other. The papers discuss various propanoic acid derivatives, which can provide insights into the reactivity and interactions of the functional groups present in 3-cyanopropanoic acid. For example, the synthesis of 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid involves a cyano group, which is also present in 3-cyanopropanoic acid, indicating potential reactivity patterns .
Chemical Reactions Analysis
The chemical reactions involving propanoic acid derivatives are diverse. The papers describe various reactions, such as the condensation and decarboxylation steps in the synthesis of 3-cyclobutylpropanoic acid , and the selective catalytic reduction of substituted 3-cyanopropanoic acid esters . These reactions highlight the potential transformations that 3-cyanopropanoic acid could undergo, such as decarboxylation, which is also discussed in the context of 2-cyano-2-phenylpropanoic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-cyanopropanoic acid can be inferred from related compounds. The papers mention properties such as solubility, stability, and spectroscopic characteristics. For instance, the electronic properties of 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid were analyzed using ultraviolet-visible absorption spectroscopy, and its thermal properties were studied using TG-DTA . These analyses are relevant for understanding the behavior of 3-cyanopropanoic acid under different conditions.
科学研究应用
1. 生物塑料生产和可再生资源
3-氰基丙酸 (3-CPA) 衍生物,尤其是 3-羟基丙酸 (3-HP),在生物塑料和其他化学品的生产中很有价值。3-HP 由可再生资源生产,是丙烯酸等工业化学品的前体。代谢工程和合成生物学的进步改善了 3-HP 的生物生产,使其成为可持续生物塑料生产的候选者 (Jers et al., 2019).
2. 工业相关化合物的化学合成
3-氰基丙酸用于氨基酸的选择性氧化脱羧以生产工业相关的腈。这个过程对于合成生物琥珀腈和生物丙烯腈至关重要,突出了该化学品在从生物质中创造增值产品中的作用 (But et al., 2012).
3. 手性前体的生物催化合成
3-CPA 衍生物在合成光学活性化合物中很重要,作为 β-取代-γ-氨基酸的前体。这条生物催化途径为一系列化合物提供了有效的合成,而不会影响对映选择性或收率,表明其在制药和化学工业中的重要性 (Mukherjee & Martínez, 2011).
4. 转化为 3-羟基丙酸
研究表明,使用过氧化氢将生物质衍生的左旋糖酸有效转化为 3-HPA。该过程是一种化学催化方法,有助于可持续的化学生产,并突出了 3-CPA 及其衍生物在化学合成中的多功能性 (Wu, Dutta, & Mascal, 2015).
5. 从 CO2 的光合生产
源自 3-CPA 的 3-HP 已在蓝藻中直接从 CO2 中产生。这证明了使用 3-CPA 衍生物实现环境可持续性的潜力,通过光合生产将 CO2 转化为有价值的化学品 (Wang et al., 2016).
安全和危害
3-Cyanopropanoic acid is classified as an eye irritant (Category 2A), and it causes serious eye irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
未来方向
作用机制
Target of Action
The primary target of 3-Cyanopropanoic acid is caspase 1 , an enzyme that plays a crucial role in the inflammatory response and programmed cell death . The compound acts as an electrophile for covalent attack by the active-site cysteine residue of caspase 1 .
Mode of Action
3-Cyanopropanoic acid interacts with its target, caspase 1, through a covalent bond . This bond is formed when the nitrile-containing propionic acid moiety of the compound acts as an electrophile, attracting the active-site cysteine residue of caspase 1 . This interaction results in the inhibition of caspase 1, leading to changes in the inflammatory response and programmed cell death .
Biochemical Pathways
It’s known that the compound’s inhibition of caspase 1 can impact theinflammatory response and programmed cell death
Pharmacokinetics
It’s known that the compound has good hydrolytic stability and selected adme properties, which could potentially impact its bioavailability .
Result of Action
The inhibition of caspase 1 by 3-Cyanopropanoic acid can lead to changes in the inflammatory response and programmed cell death . These molecular and cellular effects could potentially be used to study caspase 1 down-regulation in various settings, including in vivo analyses .
Action Environment
The action, efficacy, and stability of 3-Cyanopropanoic acid can be influenced by various environmental factors. For instance, in electrochemical production, factors such as electrolyte composition and electrochemical conditions can dictate reaction selectivity
属性
IUPAC Name |
3-cyanopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2/c5-3-1-2-4(6)7/h1-2H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYQHDXDCJQOFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40294608 | |
| Record name | 3-Cyanopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40294608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyanopropanoic acid | |
CAS RN |
16051-87-9 | |
| Record name | 16051-87-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97378 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Cyanopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40294608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Cyanopropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine](/img/structure/B96762.png)
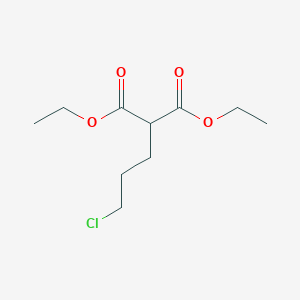

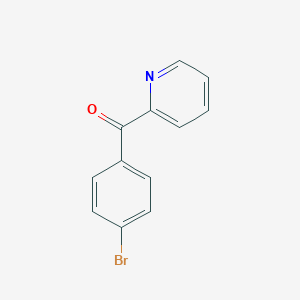
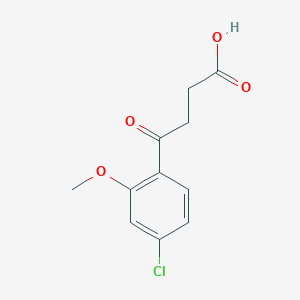
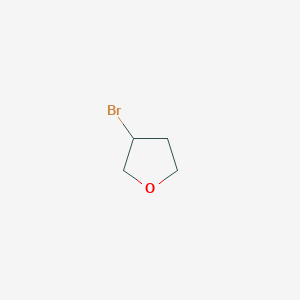
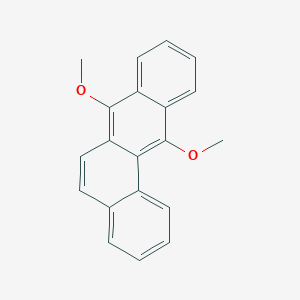
![Ethoxy-[2-[ethoxy(dimethyl)silyl]ethyl]-dimethylsilane](/img/structure/B96776.png)
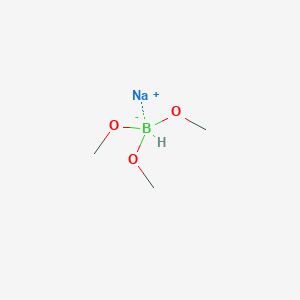


![Benzo[d]isoxazole-5-sulfonyl chloride](/img/structure/B96786.png)
